

# CHD5 Mutations in Human Cancers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene located on chromosome 1p36, a region frequently deleted in a wide range of human cancers. As a member of the CHD family of chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression through its involvement in the Nucleosome Remodeling and Deacetylase (NuRD) complex. Its inactivation in cancer, occurring through a combination of genetic and epigenetic mechanisms, disrupts normal cellular processes, leading to uncontrolled proliferation, evasion of apoptosis, and increased tumorigenicity. This guide provides a comprehensive technical overview of CHD5's role in human cancers, detailing the frequency of its alterations, the experimental methodologies used to study its function, and its intricate involvement in key signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of CHD5 as a therapeutic target.

#### **Mechanisms of CHD5 Inactivation in Cancer**

The tumor suppressor function of CHD5 is abrogated in cancer through three primary mechanisms: somatic mutations, promoter hypermethylation, and loss of heterozygosity (LOH). While inactivating mutations of the remaining allele are relatively rare, the combination of LOH and epigenetic silencing through promoter methylation represents the most common route to biallelic inactivation of CHD5.[1]



#### **Somatic Mutations**

Somatic mutations in the coding sequence of CHD5 have been identified in various cancers, though at a lower frequency compared to other tumor suppressor genes. These mutations can lead to the production of a truncated or non-functional protein, thereby impairing its chromatin remodeling and transcriptional regulation activities.

## **Promoter Hypermethylation**

Epigenetic silencing through the hypermethylation of CpG islands in the CHD5 promoter is a frequent event in many cancer types.[1] This modification leads to a condensed chromatin state, preventing the binding of transcription factors and effectively shutting down CHD5 gene expression. Treatment with demethylating agents has been shown to restore CHD5 expression in cancer cell lines, highlighting the potential for epigenetic therapies.[2]

## Loss of Heterozygosity (LOH)

Located at chromosome 1p36, a region prone to genomic instability, the CHD5 locus is frequently affected by deletions.[1] Loss of one copy of the CHD5 gene through LOH is a common event in several cancers, particularly neuroblastoma.[1] This loss often precedes the inactivation of the second allele by either mutation or, more commonly, promoter hypermethylation.

## Data Presentation: CHD5 Alterations in Human Cancers

The following tables summarize the quantitative data on the frequency of CHD5 mutations, promoter methylation, and loss of heterozygosity across a range of human cancers.

Table 1: Frequency of CHD5 Somatic Mutations in Human Cancers



| Cancer Type    | Number of Cases<br>Studied | Frequency of<br>Mutations         | Reference(s) |
|----------------|----------------------------|-----------------------------------|--------------|
| Ovarian Cancer | 123                        | 2.4% (3/123)                      | [3][4]       |
| Breast Cancer  | 55                         | 3.6% (2/55)                       | [1][5]       |
| Neuroblastoma  | 188 (high-risk cases)      | Rare (no somatic mutations found) | [6][7]       |

Table 2: Frequency of CHD5 Promoter Hypermethylation in Human Cancers

| Cancer Type                 | Number of Cases<br>Studied | Frequency of Promoter Hypermethylation  | Reference(s) |
|-----------------------------|----------------------------|-----------------------------------------|--------------|
| Ovarian Cancer              | 45                         | 6.7% (3/45)                             | [3]          |
| Colorectal Cancer           | 51 (African American)      | Significantly higher than in Caucasians | [8]          |
| Lung Cancer                 | 30                         | 86.7% (26/30)                           | [9]          |
| Hepatocellular<br>Carcinoma | 81                         | 74.1% (60/81)                           | [10]         |
| Neuroblastoma               | 108                        | Common in high-risk tumors              | [6][7]       |
| Renal Cell Carcinoma        | 55                         | 44% (24/55)                             | [11]         |

Table 3: Frequency of CHD5 Loss of Heterozygosity (LOH) in Human Cancers



| Cancer Type    | Number of Cases<br>Studied | Frequency of LOH                                  | Reference(s) |
|----------------|----------------------------|---------------------------------------------------|--------------|
| Neuroblastoma  | Not specified              | 35% of primary<br>tumors, 70-80% of cell<br>lines | [1]          |
| Glioma         | 54                         | Significantly<br>associated with 1p36<br>deletion | [1]          |
| Breast Cancer  | Not specified              | Frequent                                          | [12]         |
| Ovarian Cancer | 85                         | 7.1% (6/85)                                       | [3]          |

## **Signaling Pathways Involving CHD5**

CHD5 exerts its tumor-suppressive functions by modulating key signaling pathways that control cell cycle progression, apoptosis, and senescence. Its primary mechanism of action involves its role as a component of the NuRD complex, which regulates the transcription of target genes.

#### The p53 Pathway

CHD5 is a critical upstream regulator of the p53 tumor suppressor pathway. By binding to the promoter of the CDKN2A locus, CHD5 facilitates the expression of p19Arf (p14ARF in humans). p19Arf, in turn, inhibits MDM2, a negative regulator of p53. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, or senescence in response to cellular stress. The loss of CHD5 disrupts this regulatory axis, leading to decreased p53 activity and promoting cancer development.





Click to download full resolution via product page

CHD5 regulation of the p53 pathway.

#### The INK4a/Arf Locus

The CDKN2A locus encodes two distinct tumor suppressor proteins, p16INK4a and p19Arf (p14ARF), through the use of alternative reading frames. As mentioned, CHD5 directly activates the transcription of p19Arf. Additionally, evidence suggests that CHD5 also influences the expression of p16INK4a. p16INK4a is a cyclin-dependent kinase (CDK) inhibitor that prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle in the G1 phase. The coordinated regulation of both p16INK4a and p19Arf by CHD5 underscores its central role in cell cycle control.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to investigate the role of CHD5 in cancer.

#### **CHD5 Mutation Analysis**

Objective: To identify somatic mutations in the coding sequence of the CHD5 gene.

Methodology: Sanger Sequencing

- DNA Extraction: Genomic DNA is extracted from tumor tissue and matched normal tissue using a standard DNA extraction kit.
- PCR Amplification: Exons of the CHD5 gene are amplified by polymerase chain reaction (PCR) using primers designed to flank each exon.
- Sequencing Reaction: The PCR products are purified and subjected to a sequencing reaction using fluorescently labeled dideoxynucleotides.
- Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
- Data Analysis: The resulting electropherograms are analyzed to identify any nucleotide changes in the tumor DNA compared to the matched normal DNA.

#### **CHD5 Promoter Methylation Analysis**

Objective: To determine the methylation status of the CHD5 promoter region.

Methodology: Methylation-Specific PCR (MSP)

- Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
- PCR Amplification: Two sets of PCR primers are designed for the CHD5 promoter region of interest. One set is specific for the methylated sequence (containing CG dinucleotides), and the other is specific for the unmethylated sequence (containing UG dinucleotides after conversion).



- Methylated CHD5 Forward Primer: 5'-GTTCGGGGTTTAGCGTTTTC-3'[3]
- Methylated CHD5 Reverse Primer: 5'-GAAACTTAACGAACCCGAACG-3'[3]
- Unmethylated CHD5 Forward Primer: 5'-GGTTTGGGGTTTAGTGTTTTTG-3'[3]
- Unmethylated CHD5 Reverse Primer: 5'-CAAAACTTAACAAACCCAAACAC-3'[3]
- Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.



Click to download full resolution via product page

Workflow for Methylation-Specific PCR (MSP).

## **Analysis of CHD5 Protein Expression**

Objective: To assess the expression level of CHD5 protein in tumor tissues.

Methodology: Immunohistochemistry (IHC)

 Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.



- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
- Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., 5% normal goat serum).
- Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for CHD5 (e.g., rabbit polyclonal anti-CHD5, diluted 1:40).[6]
- Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
- Signal Detection: An avidin-biotin-peroxidase complex is used, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.

#### **Chromatin Immunoprecipitation (ChIP) Assay**

Objective: To identify the genomic regions that CHD5 binds to.

#### Methodology:

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by sonication.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CHD5 to pull down CHD5-bound DNA fragments.
- Reverse Cross-linking: The cross-links are reversed by heating.
- DNA Purification: The DNA is purified from the immunoprecipitated complexes.
- Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the
  enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to
  identify all CHD5 binding sites across the genome.



#### **Functional Assays**

Objective: To assess the effect of CHD5 expression on cancer cell proliferation.

#### Methodology:

- Transfection: Cancer cell lines with low or absent CHD5 expression are transfected with a CHD5 expression plasmid or a control vector.
- Cell Seeding: Transfected cells are seeded in 96-well plates at a low density.
- Proliferation Measurement: Cell proliferation is measured at different time points using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

Objective: To determine the effect of CHD5 expression on tumor growth in a living organism.

#### Methodology:

- Cell Preparation: Cancer cells stably expressing CHD5 or a control vector are harvested and resuspended in a suitable medium.
- Subcutaneous Injection: The cell suspension is injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).
- Tumor Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.
- Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or other molecular techniques.

#### **Conclusion and Future Directions**

CHD5 has emerged as a bona fide tumor suppressor gene that is frequently inactivated in a wide spectrum of human cancers. Its role in chromatin remodeling and the regulation of key tumor suppressor pathways, particularly the p53 and INK4a/Arf pathways, positions it as a critical gatekeeper against malignant transformation. The prevalent inactivation of CHD5 through epigenetic mechanisms, such as promoter hypermethylation, presents a compelling



rationale for the development of epigenetic therapies aimed at restoring its expression in cancer cells.

Future research should focus on further elucidating the complete repertoire of CHD5 target genes and its interaction partners within the NuRD complex. A deeper understanding of the downstream consequences of CHD5 loss will be instrumental in identifying novel therapeutic vulnerabilities in CHD5-deficient tumors. Furthermore, the development of robust biomarkers to identify patients with CHD5 inactivation will be crucial for the clinical implementation of targeted therapies. The continued investigation of CHD5 holds significant promise for advancing our understanding of cancer biology and for the development of novel and effective anti-cancer strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Role of CHD5 in Human Cancers: 10 Years Later PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic silencing of CHD5, a novel tumor suppressor gene, occurs in early colorectal cancer stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. CHD5 | Cancer Genetics Web [cancerindex.org]



- 10. Both p16Ink4a and the p19Arf-p53 pathway constrain progression of pancreatic adenocarcinoma in the mouse PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. origene.com [origene.com]
- To cite this document: BenchChem. [CHD5 Mutations in Human Cancers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606638#chd5-mutations-in-human-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com